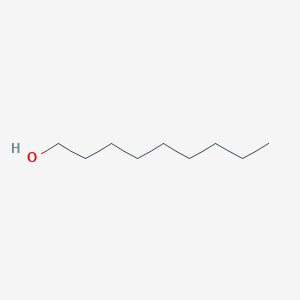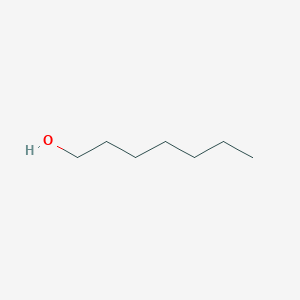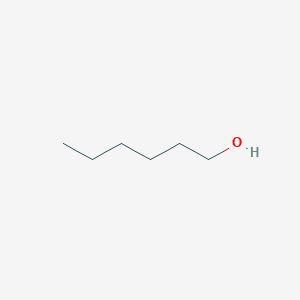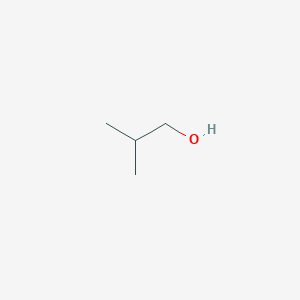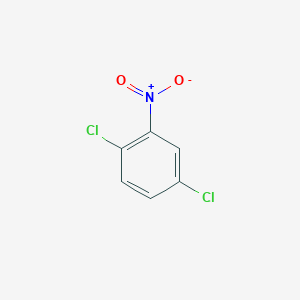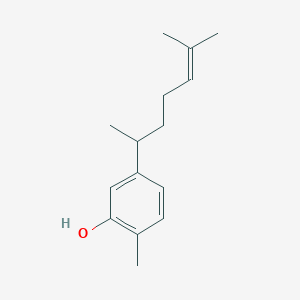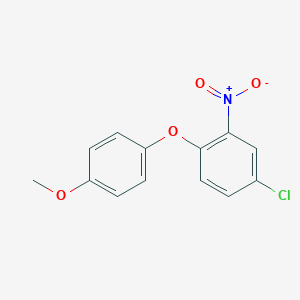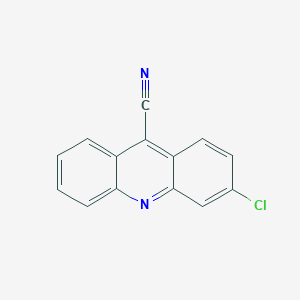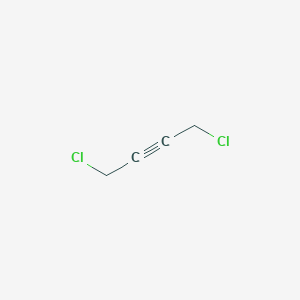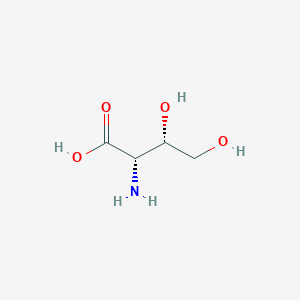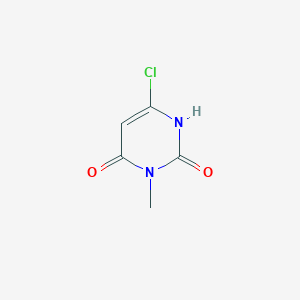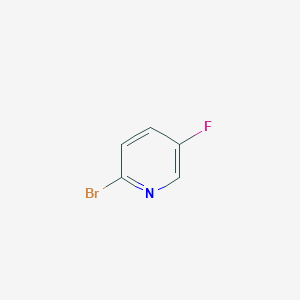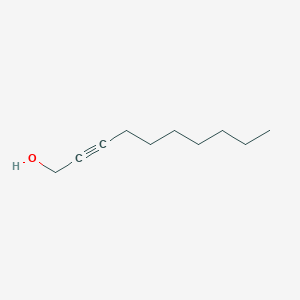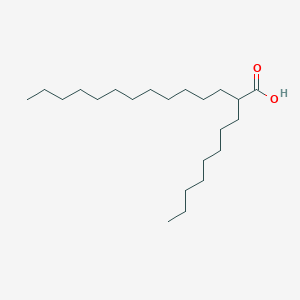
2-Octyl-tetradecanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octyltetradecanoic acid, also known as octyl myristate, is a fatty acid ester with the molecular formula C22H44O2. It is commonly used in the cosmetic and pharmaceutical industries due to its emollient properties. This compound is known for its ability to enhance the texture and spreadability of formulations, making it a popular ingredient in skincare products.
准备方法
Synthetic Routes and Reaction Conditions
2-Octyltetradecanoic acid can be synthesized through the esterification of tetradecanoic acid (myristic acid) with octanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of 2-octyltetradecanoic acid involves large-scale esterification processes. The reactants, tetradecanoic acid and octanol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Octyltetradecanoic acid primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its constituent alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide)
Major Products Formed
Hydrolysis: Octanol and tetradecanoic acid
Transesterification: New ester and alcohol (depending on the alcohol used in the reaction)
科学研究应用
2-Octyltetradecanoic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, 2-octyltetradecanoic acid is used as a reagent in organic synthesis. Its esterification and transesterification reactions are studied to understand the mechanisms and kinetics of these processes.
Biology
In biological research, this compound is used to study lipid metabolism and the role of fatty acid esters in cellular processes. It is also used as a model compound to investigate the interactions between lipids and proteins.
Medicine
In medicine, 2-octyltetradecanoic acid is explored for its potential therapeutic applications. Its emollient properties make it a candidate for use in topical formulations for skin conditions. Additionally, its role in drug delivery systems is being investigated to enhance the bioavailability of active pharmaceutical ingredients.
Industry
In the industrial sector, 2-octyltetradecanoic acid is used in the formulation of cosmetics, personal care products, and lubricants. Its ability to improve the texture and stability of formulations makes it a valuable ingredient in various products.
作用机制
The mechanism of action of 2-octyltetradecanoic acid is primarily related to its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve the skin’s texture. This effect is achieved through the interaction of the ester with the lipid bilayer of the skin, enhancing its barrier function and preventing water loss.
相似化合物的比较
2-Octyltetradecanoic acid can be compared with other fatty acid esters, such as isopropyl myristate and cetyl palmitate. While all these compounds share similar emollient properties, 2-octyltetradecanoic acid is unique in its specific combination of octanol and tetradecanoic acid, which provides distinct textural and sensory characteristics.
Similar Compounds
- Isopropyl myristate
- Cetyl palmitate
- Octyl stearate
These compounds are also used in cosmetic and pharmaceutical formulations for their emollient and moisturizing properties. the choice of ester depends on the desired characteristics of the final product, such as texture, spreadability, and absorption rate.
属性
IUPAC Name |
2-octyltetradecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-16-18-20-21(22(23)24)19-17-15-10-8-6-4-2/h21H,3-20H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCFNMITBOAMCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
